N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea
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Overview
Description
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with cyano and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes or signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methylphenyl)urea
- N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea
Uniqueness
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group differentiates it from other similar compounds, potentially leading to variations in reactivity and biological activity .
Properties
CAS No. |
606104-90-9 |
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Molecular Formula |
C21H21N5O |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(2-methylphenyl)urea |
InChI |
InChI=1S/C21H21N5O/c1-14-6-3-4-9-18(14)26(21(23)27)11-10-24-20-17(13-22)12-16-8-5-7-15(2)19(16)25-20/h3-9,12H,10-11H2,1-2H3,(H2,23,27)(H,24,25) |
InChI Key |
XKEWZTWDTPVMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=CC=C3C)C(=O)N)C#N |
Origin of Product |
United States |
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